N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride
CAS No.: 1609402-95-0
Cat. No.: VC3084520
Molecular Formula: C7H15ClN2O
Molecular Weight: 178.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609402-95-0 |
---|---|
Molecular Formula | C7H15ClN2O |
Molecular Weight | 178.66 g/mol |
IUPAC Name | N-methyl-2-pyrrolidin-3-ylacetamide;hydrochloride |
Standard InChI | InChI=1S/C7H14N2O.ClH/c1-8-7(10)4-6-2-3-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
Standard InChI Key | RUKNSWPRAZTOAV-UHFFFAOYSA-N |
SMILES | CNC(=O)CC1CCNC1.Cl |
Canonical SMILES | CNC(=O)CC1CCNC1.Cl |
Introduction
Chemical Structure and Properties
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride belongs to the family of substituted acetamides containing a pyrrolidine ring. The compound features a pyrrolidine ring with an N-methyl-acetamide group attached at the 3-position, existing in three stereochemical forms: racemic mixture and two enantiomers.
Chemical Identity
Parameter | Information |
---|---|
Molecular Formula | C₇H₁₅ClN₂O |
Molecular Weight | 178.66 g/mol |
CAS Numbers | Racemic: 1624261-23-9, (R)-isomer: 1788036-25-8, (S)-isomer: 1215264-39-3 |
IUPAC Names | Racemic: N-methyl-N-pyrrolidin-3-ylacetamide;hydrochloride (R)-isomer: N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride (S)-isomer: N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride |
SMILES | CC(=O)N(C)C1CCNC1.Cl (racemic) |
InChI | InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H (racemic) |
InChIKey | DZPRWZNOJJPSLX-UHFFFAOYSA-N (racemic) |
The compound's structural formula consists of a five-membered pyrrolidine ring with nitrogen at position 1, and an N-methyl-acetamide substituent at position 3. The hydrochloride salt form enhances the compound's water solubility and stability .
Stereochemistry and Isomeric Forms
The compound's stereogenic center at the 3-position of the pyrrolidine ring leads to two distinct enantiomers with potentially different biological activities.
Enantiomeric Forms
Enantiomer | CAS Number | Structure Feature |
---|---|---|
(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | 1788036-25-8 | 3R configuration at pyrrolidine ring |
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | 1215264-39-3 | 3S configuration at pyrrolidine ring |
Both enantiomers can be represented with specific InChIKeys - DZPRWZNOJJPSLX-OGFXRTJISA-N for the (R)-isomer and DZPRWZNOJJPSLX-FJXQXJEOSA-N for the (S)-isomer . The stereochemistry may significantly influence biological activity, as is common with chiral pharmaceutical compounds.
Synthesis Methods
While the search results don't provide specific synthetic routes for N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, several approaches can be inferred from related compounds.
Structure-Activity Relationships
Understanding the relationship between the structure of N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride and its potential biological activity requires examination of its key functional groups.
Key Structural Features
-
Pyrrolidine Ring: Contributes to the compound's basicity and provides a rigid cyclic structure that can influence receptor binding.
-
N-Methyl Group: The N-methylation on the pyrrolidine nitrogen affects the compound's basicity, lipophilicity, and potential for hydrogen bonding.
-
Acetamide Moiety: Provides potential hydrogen bond acceptor sites that may be important for receptor interactions.
-
Stereogenic Center: The stereochemistry at the 3-position can significantly influence biological activity and receptor selectivity.
Comparison with Structurally Related Compounds
Supplier | Product Form | Purity | CAS Number |
---|---|---|---|
Ambeed | (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | 98% | 1215264-39-3 |
Avantor | (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | 98% | 1215264-39-3 |
BLDPharm | N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | Not specified | 1624261-23-9 |
The commercial availability of both the racemic mixture and individual enantiomers facilitates research exploration of potential stereoisomer-specific effects .
Analytical Characterization
Analytical methods for characterizing N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride are important for establishing identity, purity, and quality.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for:
-
Methyl protons of the acetyl group (around δ 2.0-2.2 ppm)
-
N-methyl protons (around δ 2.8-3.0 ppm)
-
Pyrrolidine ring protons (various signals between δ 1.5-3.5 ppm)
For related acetamide compounds, the following NMR data has been reported:
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for purity analysis, with GC analysis reported for related compounds achieving >99% purity detection .
Parameter | Information |
---|---|
GHS Pictogram | Warning |
Signal Word | Warning |
Hazard Statements | H315-H319 (Causes skin irritation; Causes serious eye irritation) |
Precautionary Statements | P264-P280-P302+P352-P337+P313-P362+P364-P332+P313 |
UN Number | N/A |
Storage | Inert atmosphere, Room Temperature |
Future Research Directions
Several promising research avenues could be pursued with N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride:
-
Comprehensive Physical Property Characterization: Determination of solubility profiles, pKa values, log P, melting point, and other physicochemical parameters
-
Pharmacological Screening: Investigation of potential receptor binding profiles, particularly at opioid receptors based on structural similarities to known ligands
-
Comparative Enantiomer Studies: Evaluation of potential differences in biological activity between the (R) and (S) enantiomers
-
Synthetic Methodology Development: Optimization of synthetic routes for higher yields and stereoselective synthesis
-
Structure-Activity Relationship Studies: Systematic modification of the basic structure to develop more potent or selective compounds for specific targets
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: A Comprehensive Review
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, also referred to as N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride, is a chemical compound with structural features suggesting potential applications in pharmaceutical research. Despite limited specific literature on this compound, its unique molecular architecture presents opportunities for exploration in medicinal chemistry and related fields.
Chemical Structure and Properties
N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride belongs to the family of substituted acetamides containing a pyrrolidine ring. The compound features a pyrrolidine ring with an N-methyl-acetamide group attached at the 3-position, existing in three stereochemical forms: racemic mixture and two enantiomers.
Chemical Identity
Parameter | Information |
---|---|
Molecular Formula | C₇H₁₅ClN₂O |
Molecular Weight | 178.66 g/mol |
CAS Numbers | Racemic: 1624261-23-9, (R)-isomer: 1788036-25-8, (S)-isomer: 1215264-39-3 |
IUPAC Names | Racemic: N-methyl-N-pyrrolidin-3-ylacetamide;hydrochloride (R)-isomer: N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride (S)-isomer: N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride |
SMILES | CC(=O)N(C)C1CCNC1.Cl (racemic) |
InChI | InChI=1S/C7H14N2O.ClH/c1-6(10)9(2)7-3-4-8-5-7;/h7-8H,3-5H2,1-2H3;1H (racemic) |
InChIKey | DZPRWZNOJJPSLX-UHFFFAOYSA-N (racemic) |
The compound's structural formula consists of a five-membered pyrrolidine ring with nitrogen at position 1, and an N-methyl-acetamide substituent at position 3. The hydrochloride salt form enhances the compound's water solubility and stability .
Stereochemistry and Isomeric Forms
The compound's stereogenic center at the 3-position of the pyrrolidine ring leads to two distinct enantiomers with potentially different biological activities.
Enantiomeric Forms
Enantiomer | CAS Number | Structure Feature |
---|---|---|
(R)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | 1788036-25-8 | 3R configuration at pyrrolidine ring |
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | 1215264-39-3 | 3S configuration at pyrrolidine ring |
Both enantiomers can be represented with specific InChIKeys - DZPRWZNOJJPSLX-OGFXRTJISA-N for the (R)-isomer and DZPRWZNOJJPSLX-FJXQXJEOSA-N for the (S)-isomer . The stereochemistry may significantly influence biological activity, as is common with chiral pharmaceutical compounds.
Synthesis Methods
While the search results don't provide specific synthetic routes for N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride, several approaches can be inferred from related compounds.
Structure-Activity Relationships
Understanding the relationship between the structure of N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride and its potential biological activity requires examination of its key functional groups.
Key Structural Features
-
Pyrrolidine Ring: Contributes to the compound's basicity and provides a rigid cyclic structure that can influence receptor binding.
-
N-Methyl Group: The N-methylation on the pyrrolidine nitrogen affects the compound's basicity, lipophilicity, and potential for hydrogen bonding.
-
Acetamide Moiety: Provides potential hydrogen bond acceptor sites that may be important for receptor interactions.
-
Stereogenic Center: The stereochemistry at the 3-position can significantly influence biological activity and receptor selectivity.
Comparison with Structurally Related Compounds
Supplier | Product Form | Purity | CAS Number |
---|---|---|---|
Ambeed | (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | 98% | 1215264-39-3 |
Avantor | (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | 98% | 1215264-39-3 |
BLDPharm | N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | Not specified | 1624261-23-9 |
The commercial availability of both the racemic mixture and individual enantiomers facilitates research exploration of potential stereoisomer-specific effects .
Analytical Characterization
Analytical methods for characterizing N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride are important for establishing identity, purity, and quality.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show characteristic signals for:
-
Methyl protons of the acetyl group (around δ 2.0-2.2 ppm)
-
N-methyl protons (around δ 2.8-3.0 ppm)
-
Pyrrolidine ring protons (various signals between δ 1.5-3.5 ppm)
For related acetamide compounds, the following NMR data has been reported:
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for purity analysis, with GC analysis reported for related compounds achieving >99% purity detection .
Parameter | Information |
---|---|
GHS Pictogram | Warning |
Signal Word | Warning |
Hazard Statements | H315-H319 (Causes skin irritation; Causes serious eye irritation) |
Precautionary Statements | P264-P280-P302+P352-P337+P313-P362+P364-P332+P313 |
UN Number | N/A |
Storage | Inert atmosphere, Room Temperature |
Future Research Directions
Several promising research avenues could be pursued with N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride:
-
Comprehensive Physical Property Characterization: Determination of solubility profiles, pKa values, log P, melting point, and other physicochemical parameters
-
Pharmacological Screening: Investigation of potential receptor binding profiles, particularly at opioid receptors based on structural similarities to known ligands
-
Comparative Enantiomer Studies: Evaluation of potential differences in biological activity between the (R) and (S) enantiomers
-
Synthetic Methodology Development: Optimization of synthetic routes for higher yields and stereoselective synthesis
-
Structure-Activity Relationship Studies: Systematic modification of the basic structure to develop more potent or selective compounds for specific targets
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